![molecular formula C13H15NO B2383322 (1'R,4R)-Spiro[2,3-dihydro-1H-naphthalene-4,2'-cyclopropane]-1'-carboxamide CAS No. 2287237-23-2](/img/structure/B2383322.png)

(1'R,4R)-Spiro[2,3-dihydro-1H-naphthalene-4,2'-cyclopropane]-1'-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

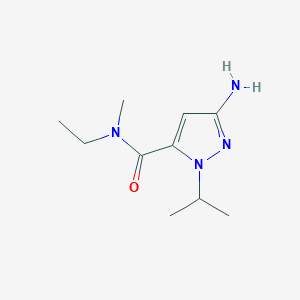

The synthesis of spirocyclic compounds is an intense research area in organic synthesis . The Stollé type reaction of 3,4-dihydro-1H-spiro hydrochlorides with oxalyl chloride has been used in the synthesis of similar compounds . This reaction gives dihydrospiro diones, which are used in cyclocondensation with various 1,2- and 1,3-dinucleophiles and in a three-component cyclocondensation .Molecular Structure Analysis

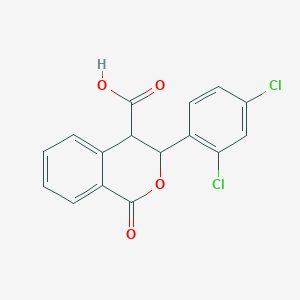

The molecular formula of “(1’R,4R)-Spiro[2,3-dihydro-1H-naphthalene-4,2’-cyclopropane]-1’-carboxylic acid” is C13H14O2. Its molecular weight is 202.253. The InChI string provides a standard way to encode the molecular structure using text.Chemical Reactions Analysis

Spirocyclic compounds are involved in various chemical reactions. For instance, the Stollé type reaction of 3,4-dihydro-1H-spiro hydrochlorides with oxalyl chloride is a common reaction involving spirocyclic compounds . This reaction gives dihydrospiro diones, which are used in cyclocondensation with various 1,2- and 1,3-dinucleophiles and in a three-component cyclocondensation .Scientific Research Applications

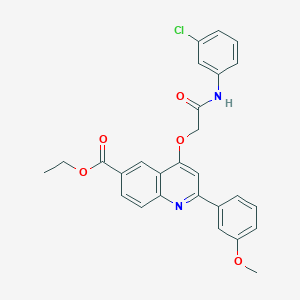

Rhodium-Catalyzed Spiroannulation

- Details : Researchers have developed a method for synthesizing highly rigid spirolactones using EN300-6739118. The reaction proceeds through a cascade of C–H activation followed by C–H annulation and lactonization. Notably, this process forms two C–C and C–O bonds in a single step, demonstrating its synthetic efficiency .

Ortho-C–H Bond Functionalization

- Details : The compound serves as a substrate for Rhodium-catalyzed reactions, leading to the formation of spirocyclic structures. This type of bond activation is crucial in organic synthesis and drug discovery .

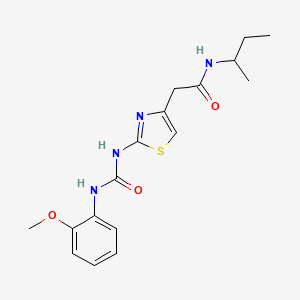

Spirocarboxamide Derivatives in Medicinal Chemistry

- Details : Researchers explore modifications of the spirocarboxamide scaffold to enhance biological activity. These derivatives could potentially serve as lead compounds for drug development .

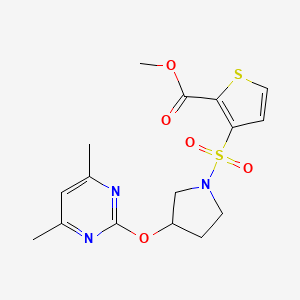

Crystallography and Structural Studies

- Details : XRD provides structural information about crystalline materials. Researchers use it to analyze the crystal lattice and understand the arrangement of atoms in EN300-6739118 .

Materials Science and Nanotechnology

- Details : Its unique spirocyclic structure could inspire novel materials, such as molecular switches, sensors, or catalysts. Researchers explore its properties for potential nanotechnological applications .

Computational Studies and Molecular Modeling

- Details : The compound’s electronic structure, stability, and reactivity can be explored using quantum mechanical calculations. Such studies aid in understanding its behavior and predicting its interactions with other molecules .

Mechanism of Action

properties

IUPAC Name |

(1'R,4R)-spiro[2,3-dihydro-1H-naphthalene-4,2'-cyclopropane]-1'-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO/c14-12(15)11-8-13(11)7-3-5-9-4-1-2-6-10(9)13/h1-2,4,6,11H,3,5,7-8H2,(H2,14,15)/t11-,13-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZXXNVLCOUTFAV-AAEUAGOBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C3(C1)CC3C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=CC=CC=C2[C@]3(C1)C[C@H]3C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-[4-(3-fluorophenyl)-4-hydroxycyclohexyl]acetamide](/img/structure/B2383246.png)

![N-benzyl-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]benzamide](/img/structure/B2383249.png)

![(1S,5R,7S)-7-Phenylmethoxybicyclo[3.2.0]heptan-6-one](/img/structure/B2383250.png)

![4-(2-Oxo-2-(4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamido)benzamide](/img/structure/B2383257.png)

![(E)-[1-(4-chlorophenyl)-2-[(3-chlorophenyl)sulfanyl]ethylidene](methoxy)amine](/img/structure/B2383260.png)